1,3-Dinitronaphthalene

Catalog No.
S604743
CAS No.
606-37-1
M.F
C10H6N2O4
M. Wt
218.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dinitronaphthalene

CAS Number

606-37-1

Product Name

1,3-Dinitronaphthalene

IUPAC Name

1,3-dinitronaphthalene

Molecular Formula

C10H6N2O4

Molecular Weight

218.17 g/mol

InChI

InChI=1S/C10H6N2O4/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)12(15)16/h1-6H

InChI Key

ULALSFRIGPMWRS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-]

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)

Synonyms

1,3-dinitronaphthalene

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2[N+](=O)[O-])[N+](=O)[O-]

1,3-Dinitronaphthalene (1,3-DNP) finds its primary application in scientific research related to photocatalytic oxidation. This process involves the use of light to activate a catalyst, typically a semiconductor, to drive a chemical reaction. In the case of 1,3-DNP, researchers study its degradation through a photocatalytic oxidation reaction ().

Here, titanium dioxide (TiO₂) serves as a common photocatalyst. When exposed to light, TiO₂ generates electron-hole pairs that can initiate the oxidation of organic molecules like 1,3-DNP (). By studying the degradation of 1,3-DNP, researchers gain insights into the efficiency and mechanisms of photocatalytic oxidation processes.

1,3-Dinitronaphthalene is a chemical compound with the molecular formula C₁₀H₆N₂O₄. It consists of a naphthalene ring with two nitro groups positioned at the 1 and 3 positions. This compound is classified as an aromatic hydrocarbon and is known for its distinct yellow crystalline appearance. It is primarily utilized in various

1,3-DNT is a potential explosive material and should be handled with appropriate precautions []. It is also suspected to be toxic and may cause irritation upon contact.

  • Toxicity: Data on specific toxicity is limited, but due to its nitroaromatic nature, it is advisable to handle it with care using appropriate personal protective equipment.
  • Flammability: 1,3-DNT is combustible and can ignite under certain conditions.
, notably:

  • Nitration Reactions: It can undergo further nitration to yield more complex nitro derivatives.
  • Electrophilic Substitution: The presence of the nitro groups makes the compound susceptible to electrophilic substitution reactions, allowing for the introduction of various substituents onto the naphthalene ring.
  • Photocatalytic Oxidation: Studies have shown that 1,3-dinitronaphthalene can be oxidized in the presence of titanium dioxide under UV light, leading to potential applications in environmental remediation .

1,3-Dinitronaphthalene can be synthesized through various methods:

  • Direct Nitration: This involves the nitration of naphthalene using a mixture of concentrated nitric acid and sulfuric acid. The process typically requires careful control of temperature to avoid over-nitration.
  • Nitration of Mononitro Compounds: Another method includes nitrating 1-nitronaphthalene to obtain 1,3-dinitronaphthalene .
  • Reactions with Sodium Nitrite: It can also be prepared by reacting 1,3-dinitrobenzene with sodium nitrite under acidic conditions .

Interaction studies involving 1,3-dinitronaphthalene often focus on its reactivity with other chemicals:

  • Reactivity with Dienophiles: It has been shown to react with dienophiles under specific conditions to form N-naphthylpyrroles .
  • Photocatalytic Reactions: Investigations into its photocatalytic behavior reveal interactions with titanium dioxide and other photocatalysts, impacting degradation processes of organic pollutants .

Several compounds share similarities with 1,3-dinitronaphthalene due to their structural characteristics or functional groups. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-NitronaphthaleneC₁₀H₇N₁O₂Contains one nitro group; less reactive than 1,3-dinitronaphthalene.
2-NitronaphthaleneC₁₀H₇N₁O₂Similar structure but different reactivity patterns due to position of nitro group.
1,5-DinitronaphthaleneC₁₀H₆N₂O₄Has nitro groups at positions 1 and 5; differing electronic effects compared to 1,3-isomer.

Uniqueness of 1,3-Dinitronaphthalene

What sets 1,3-dinitronaphthalene apart from these similar compounds is primarily its specific positioning of the nitro groups. This arrangement influences its reactivity patterns significantly compared to other dinitro derivatives. Its unique properties make it valuable for specialized applications in chemical synthesis and environmental studies.

The synthesis of 1,3-dinitronaphthalene (1,3-DNN) faced significant challenges due to the inherent regioselectivity limitations of naphthalene nitration. Early 20th-century methods relied on indirect pathways such as:

  • Martius Yellow intermediates: Derived from 2,4-dinitro-1-naphthol, requiring multiple steps including sulfonation and reduction.
  • Diels-Alder adduct nitration: The 1962 patent (US3065278A) introduced a breakthrough using mononitrated Diels-Alder diadducts of hexachlorocyclopentadiene and naphthalene, followed by pyrolysis. This method achieved isomer purity >87% but faced scalability issues due to complex precursor synthesis.

Direct nitration of naphthalene with mixed acids (HNO₃/H₂SO₄) predominantly yielded 1,5- and 1,8-isomers, making 1,3-DNN a minor product (<5%).

Contemporary Industrial Production Methods

Modern industrial processes prioritize selectivity and scalability:

MethodKey ParametersYield (%)Purity (%)
Diels-Alder pyrolysis250–300°C, 15 mm Hg pressure6887
HY zeolite catalysisNO₂, 50°C, 6 hrs9294
Continuous flowMicroreactor, 60°C, 2 min residence9598

The HY zeolite method (developed in 2018) uses nitrogen dioxide as a nitrating agent, achieving 87.6% total selectivity for 1,3-, 1,4-, and 1,5-DNN. Continuous flow systems minimize thermal degradation through rapid heat dissipation.

Catalytic Nitration Techniques

Catalysts enhance regioselectivity and reaction efficiency:

  • HY zeolites: Acidic sites (Si/Al = 2.6) promote electrophilic nitration via NO₂⁺ generation, favoring 1,3-DNN formation.
  • ZSM-5 modified catalysts: Cd-ZSM-5 increases β-nitronaphthalene selectivity to 19.2%, while La-ZSM-5 favors α-isomers.
  • Solid acid systems: Eliminate sulfuric acid waste, reducing downstream purification costs by 40%.

A comparative analysis of nitration systems:

CatalystNitrating AgentTemperature (°C)1,3-DNN Selectivity (%)
HY zeoliteNO₂5034.2
FeBEA-25HNO₃2512.1
HZSM-5HNO₃3018.9

Isomer Separation and Purification Strategies

Post-synthesis isolation employs solvent-based techniques:

  • Hexane fractionation: 1,3-DNN remains insoluble in hot n-hexane, while 1,5- and 1,8-isomers dissolve (purity: 93–97%).
  • Acetone recrystallization: Utilizes differential solubility in acetone/water mixtures (1:3 v/v) to recover 1,3-DNN with >98% purity.
  • Chromatographic methods: Preparative HPLC with C18 columns achieves 99.5% purity but is cost-prohibitive for industrial use.

Green Chemistry Approaches in Synthesis

Recent advancements focus on sustainability:

  • Nitrogen dioxide utilization: Replaces mixed acids, reducing wastewater acidity by 80%.
  • Solvent-free systems: Melt-phase nitration at 110°C decreases organic solvent use by 100%.
  • Catalyst recycling: HY zeolites maintain 89% activity after 10 cycles via calcination at 550°C.
  • Photocatalytic methods: UV-assisted nitration with NO₂ reduces energy consumption by 35% compared to thermal processes.

These innovations align with the 12 Principles of Green Chemistry, cutting hazardous byproduct generation by 60–75% in pilot-scale trials.

The crystal structure of 1,3-dinitronaphthalene has been comprehensively characterized through single-crystal X-ray diffraction analysis, providing fundamental insights into its molecular arrangement and packing motifs [9] [27]. The compound crystallizes in the triclinic crystal system with space group P-1, which reflects the asymmetric nature of the molecule and the absence of higher symmetry elements [27]. The unit cell parameters have been precisely determined with exceptional accuracy, revealing dimensions of a = 7.5552 ± 0.0008 Å, b = 7.763 ± 0.001 Å, and c = 9.073 ± 0.001 Å [9] [27].

The angular parameters of the unit cell demonstrate significant deviation from orthogonal geometry, with α = 110.742 ± 0.009°, β = 99.570 ± 0.009°, and γ = 100.309 ± 0.009° [27]. These non-orthogonal angles are characteristic of triclinic systems and reflect the complex intermolecular interactions present in the crystal lattice [9]. The unit cell volume of 474.1 ± 0.2 ų accommodates two molecules (Z = 2), resulting in a calculated density of 1.528 g/cm³ [9] [27].

ParameterValueStandard Deviation
Crystal SystemTriclinic-
Space GroupP-1-
Unit Cell a7.5552 ű 0.0008 Å
Unit Cell b7.763 ű 0.001 Å
Unit Cell c9.073 ű 0.001 Å
Unit Cell α110.742°± 0.009°
Unit Cell β99.570°± 0.009°
Unit Cell γ100.309°± 0.009°
Cell Volume474.1 ų± 0.2 ų
Density1.528 g/cm³-
Z2-

The diffraction data were collected using copper Kα radiation with a wavelength of 1.54178 Å at ambient temperature (293 K) [27]. The final refinement yielded reliable structural parameters with an R-factor of 0.064 and weighted R-factor of 0.092 for 1213 reflections with intensity greater than three times the standard deviation [9]. These statistical indicators demonstrate the high quality of the structural determination and the reliability of the derived geometric parameters [9].

Molecular Geometry and Bonding Patterns

The molecular geometry of 1,3-dinitronaphthalene exhibits characteristic features of substituted naphthalene systems, with the aromatic ring framework maintaining its fundamental planar configuration [9]. The naphthalene ring system demonstrates exceptional planarity with an average deviation of only 0.004 Å from the ten-atom least-squares plane, indicating minimal distortion of the aromatic framework despite the presence of electron-withdrawing nitro substituents [9].

The carbon-carbon bond distances within the naphthalene ring display the typical alternation pattern observed in fused aromatic systems [9]. The shorter carbon-carbon bonds, specifically C1-C2, C3-C4, C5-C6, and C7-C8, average 1.359 Å, while the longer bonds C2-C3 and C6-C7 average 1.391 Å [9]. This bond length alternation reflects the localized double bond character within the aromatic system and is consistent with theoretical predictions for naphthalene derivatives [1] [3].

The nitro groups attached at positions 1 and 3 of the naphthalene ring maintain typical carbon-nitrogen bond distances consistent with aromatic nitro compounds [1] [3]. The nitrogen-oxygen bonds within the nitro groups exhibit double bond character, contributing to the electron-withdrawing nature of these substituents and influencing the overall electronic distribution within the molecule [6] [7].

Bond TypeAverage DistanceDescription
C1-C2, C3-C4, C5-C6, C7-C81.359 ÅShorter aromatic C-C bonds
C2-C3, C6-C71.391 ÅLonger aromatic C-C bonds
C-N (nitro groups)~1.47 ÅCarbon-nitrogen bonds
Ring planarity deviation0.004 ÅRoot mean square deviation

Torsional Angles and Steric Effects

The torsional angles and steric interactions in 1,3-dinitronaphthalene play crucial roles in determining its three-dimensional molecular conformation [9]. The nitro group at position 1 exhibits significant out-of-plane rotation, being twisted approximately 37° from the naphthalene ring plane [9]. This substantial deviation from coplanarity arises from non-bonded steric interactions between an oxygen atom of the nitro group and the hydrogen atom at position 8 (C8-H8 region) [9].

The steric hindrance experienced by the C1 nitro group represents a classic example of peri-interaction in substituted naphthalene systems [13]. This interaction forces the nitro group to adopt a non-planar conformation to minimize unfavorable van der Waals contacts, resulting in reduced conjugation between the nitro group and the aromatic system [9] [14]. The magnitude of this twist angle directly correlates with the severity of the steric clash and significantly influences the electronic properties of the molecule [14].

In contrast, the nitro group at position 3 experiences considerably less steric hindrance and maintains a conformation closer to the ring plane [9]. This differential behavior between the two nitro groups demonstrates the position-dependent nature of steric effects in polysubstituted naphthalene systems [14]. The reduced steric strain at position 3 allows for better orbital overlap and enhanced conjugation with the aromatic framework [14].

PositionTorsional AngleSteric EnvironmentEffect on Conjugation
C1 Nitro Group~37°Severe peri-interaction with H8Reduced conjugation
C3 Nitro Group<37°Minimal steric hindranceEnhanced conjugation

Comparative Analysis with Other Dinitronaphthalene Isomers

The structural characteristics of 1,3-dinitronaphthalene can be effectively compared with other dinitronaphthalene isomers to understand the influence of substitution patterns on molecular geometry and solid-state properties [15] [16]. The 1,5-dinitronaphthalene isomer exhibits minimal steric interactions due to the symmetric positioning of nitro groups at opposite ends of the naphthalene framework [16] [20]. This symmetrical arrangement results in significantly higher melting points (214-219°C) compared to 1,3-dinitronaphthalene (146-148°C) [18] [20].

The 1,8-dinitronaphthalene isomer represents the most sterically congested system among the dinitronaphthalene family [18]. The peri-substitution pattern at positions 1 and 8 induces severe steric hindrance, forcing both nitro groups to twist by 60-70° relative to the naphthalene plane . This extreme distortion significantly impacts the electronic properties and reduces the thermal stability compared to other isomers [18] [23].

The 2,3-dinitronaphthalene isomer demonstrates intermediate steric effects, with the adjacent positioning of nitro groups creating moderate intramolecular interactions [19]. The substitution pattern in this isomer results in different crystal packing arrangements and distinct physical properties compared to the 1,3-isomer [15] [19].

IsomerMelting PointSteric EffectsNitro Group Orientation
1,3-Dinitronaphthalene146-148°CModerate (one peri-interaction)37° twist at C1
1,5-Dinitronaphthalene214-219°CMinimalNearly planar
1,8-Dinitronaphthalene161-173°CSevere (dual peri-interactions)60-70° twist
2,3-DinitronaphthaleneNot determinedModerate (ortho-interaction)Variable

The photocatalytic oxidation behavior of these isomers demonstrates significant differences in reactivity patterns, with local density functional theory descriptors providing better correlation with experimental observations than global electronic parameters [15]. These differences in reactivity can be attributed to the varying degrees of steric strain and electronic perturbation induced by different substitution patterns [15].

Polymorphism and Solid-State Behavior

While comprehensive polymorphism studies specifically for 1,3-dinitronaphthalene are limited in the current literature, the solid-state behavior of related dinitronaphthalene systems provides valuable insights into potential crystalline variations [24]. The triclinic crystal system observed for 1,3-dinitronaphthalene represents the most common polymorph under standard crystallization conditions [27]. The P-1 space group accommodates the asymmetric molecular geometry and allows for efficient packing of molecules in the crystal lattice [27].

The solid-state behavior of 1,3-dinitronaphthalene is influenced by intermolecular interactions including van der Waals forces, dipole-dipole interactions from the nitro groups, and potential weak hydrogen bonding involving the aromatic hydrogen atoms [9] [31]. These interactions contribute to the overall stability of the crystal structure and determine the physical properties such as melting point and thermal expansion behavior [2] [21].

Temperature-dependent structural studies could potentially reveal phase transitions or thermal expansion effects, as observed in related naphthalene derivatives [24] [31]. The presence of nitro groups with their significant dipole moments may facilitate the formation of alternative packing arrangements under different crystallization conditions or elevated temperatures [24].

The solid-state nuclear magnetic resonance spectroscopy of 1,3-dinitronaphthalene would provide additional insights into the molecular dynamics and potential polymorphic variations, particularly regarding the rotational behavior of the nitro groups within the crystal lattice [6] [12]. Such studies could reveal information about the energy barriers for nitro group rotation and the influence of crystal packing on molecular conformation [12].

Physical Description

1,3-dinitronaphthalene is a beige powder. (NTP, 1992)

XLogP3

2.8

Boiling Point

Sublimes (NTP, 1992)

LogP

2.83 (LogP)

Melting Point

295 to 298 °F (NTP, 1992)
148.0 °C

UNII

D55U333CQS

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

606-37-1

Wikipedia

1,3-dinitronaphthalene

Dates

Modify: 2023-08-15

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